N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(9(2)5-8)14-10-6-12-13-7-10/h3-7,14H,1-2H3,(H,12,13) |
InChI Key |
XCPASNTUQNSIJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=CNN=C2)C |
Origin of Product |
United States |
Synthetic Methodologies for N 2,4 Dimethylphenyl 1h Pyrazol 4 Amine and Its Derivatives
Classical Synthesis Routes to the Pyrazole (B372694) Amine Scaffold
Traditional methods for constructing the pyrazole amine core have long been established, primarily relying on cyclocondensation reactions and sequential, multi-step synthetic sequences.
The most fundamental and widely used method for pyrazole ring synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound. mdpi.com This approach, known as the Knorr pyrazole synthesis, is a straightforward and efficient way to obtain polysubstituted pyrazoles. mdpi.combeilstein-journals.org
For the synthesis of a 4-aminopyrazole scaffold, the reaction would typically involve the condensation of a substituted hydrazine with a β-ketonitrile or a malononitrile (B47326) derivative. encyclopedia.pubbeilstein-journals.org In the context of N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine, the key starting materials would be (2,4-dimethylphenyl)hydrazine and a suitable three-carbon synthon bearing a precursor to the 4-amino group. The reaction proceeds via nucleophilic attack by the hydrazine on the carbonyl or cyano groups, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. nih.gov
Common 1,3-dicarbonyl equivalents and their reaction characteristics are summarized below.
| Precursor Type | Hydrazine Reactant | Typical Conditions | Notes |
| β-Ketonitriles | (2,4-dimethylphenyl)hydrazine | Acidic or basic catalysis, often in an alcohol solvent | A versatile method for producing aminopyrazoles. beilstein-journals.org |
| Malononitrile Derivatives | (2,4-dimethylphenyl)hydrazine | Base-catalyzed, ethanol or DMF solvent | Leads to pyrazoles with an amino group at C5, but modifications can yield C4 isomers. encyclopedia.pub |
| α,β-Unsaturated Carbonyls | (2,4-dimethylphenyl)hydrazine | Often proceeds via a pyrazoline intermediate that is subsequently oxidized. mdpi.comnih.gov | The initial product is a non-aromatic pyrazoline. mdpi.com |
| 1,3-Diketones | (2,4-dimethylphenyl)hydrazine | Acid catalysis (e.g., HCl, H₂SO₄) in solvents like ethanol. mdpi.comnih.gov | Can lead to regioisomeric mixtures if the diketone is unsymmetrical. mdpi.com |
The choice of reactants and conditions is crucial for controlling regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds. mdpi.com
Multi-step syntheses provide a more controlled, albeit lengthier, route to specifically substituted pyrazoles. These approaches often involve the initial formation of a pyrazole ring followed by functional group interconversions to install the desired substituents.
A common multi-step strategy involves:
Pyrazole Ring Formation : A cyclocondensation reaction to form a 1-(2,4-dimethylphenyl)-1H-pyrazole with a suitable functional group at the C4 position, such as a nitro or cyano group.
Functional Group Manipulation : The C4 substituent is then converted to an amino group. For example, a 4-nitropyrazole can be reduced to the corresponding 4-aminopyrazole using standard reducing agents like Pd/C and hydrogen gas. afinitica.com
N-Arylation (if not done in step 1) : If the pyrazole is first synthesized without the N-substituent, the N-aryl group can be introduced in a later step, often via cross-coupling reactions as detailed in section 2.2.1.
Another versatile multi-step method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the C4 position of a pre-formed N-aryl pyrazole. nih.gov This 4-formylpyrazole can then be converted into the 4-aminopyrazole through reductive amination.
These stepwise approaches offer greater control over the final structure and are particularly useful for accessing complex derivatives where direct cyclocondensation might be inefficient or non-selective. afinitica.com
Advanced Synthetic Strategies and Methodological Innovations
Recent advancements in organic synthesis have led to more efficient, versatile, and environmentally friendly methods for preparing N-aryl pyrazole amines.
Metal-catalyzed cross-coupling reactions are powerful tools for forming the crucial N-aryl bond in this compound. These methods typically involve coupling a pyrazole amine scaffold with an aryl halide or its equivalent in the presence of a transition metal catalyst.
Palladium-Catalyzed Buchwald-Hartwig Amination : This is one of the most robust methods for N-arylation. It involves the coupling of an amine (the pyrazole amine) with an aryl halide or triflate (e.g., 1-bromo-2,4-dimethylbenzene or the corresponding triflate) using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as tBuBrettPhos. nih.govorganic-chemistry.org
Copper-Catalyzed Ullmann Condensation : The Ullmann reaction is a classical method for N-arylation that has been significantly improved with the development of new ligands. Modern protocols use a copper(I) catalyst, often with a diamine ligand, to couple pyrazoles with aryl iodides or bromides under milder conditions than the traditional high-temperature requirements. acs.org These conditions show good tolerance for various functional groups. acs.org
Nickel-Catalyzed C-N Coupling : Nickel catalysis has emerged as a cost-effective and efficient alternative to palladium. Nickel complexes, particularly with DalPhos-type ligands, have proven effective for the N-arylation of various nitrogen heterocycles, including pyrazoles, with aryl chlorides. researchgate.net
Cobalt-Catalyzed Directed Arylation : This method involves the direct functionalization of a C-H bond. For N-aryl pyrazoles, a cobalt catalyst can direct the arylation to the ortho C-H bond of the N-aryl ring using arylboronic acids. nih.gov While this is typically used to functionalize the aryl ring itself, related methodologies can be adapted for N-arylation.
A comparison of these catalytic systems is presented below.
| Metal Catalyst | Typical Substrates | Ligands | Advantages |
| Palladium (Pd) | Aryl bromides, chlorides, triflates | Phosphine ligands (e.g., tBuBrettPhos, XPhos) | Broad substrate scope, high efficiency. nih.govorganic-chemistry.org |
| Copper (Cu) | Aryl iodides, bromides | Diamines, Phenanthrolines | Lower cost than palladium, mild reaction conditions. acs.org |
| Nickel (Ni) | Aryl chlorides, triflates | DalPhos ligands | Cost-effective, effective for less reactive aryl chlorides. researchgate.net |
| Cobalt (Co) | Arylboronic acids | Acetylacetonate (acac) derivatives | Utilizes earth-abundant metal, enables C-H activation pathways. nih.gov |
One-Pot Synthesis Protocols and Reaction Streamlining
To improve efficiency and reduce waste, multi-step syntheses are increasingly being consolidated into one-pot protocols and multicomponent reactions (MCRs). nih.gov An MCR allows for the construction of complex molecules like N-aryl pyrazole amines from three or more starting materials in a single reaction vessel, avoiding the isolation of intermediates. beilstein-journals.org
A potential one-pot synthesis for a 3,4,5-trisubstituted pyrazole could involve the condensation of a ketone, an aldehyde, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. organic-chemistry.org This strategy streamlines the process, making it highly efficient and scalable. organic-chemistry.org MCRs that generate a 1,3-dicarbonyl compound in situ, which then immediately reacts with a hydrazine, are another powerful approach to building the pyrazole core in a single step. beilstein-journals.orgnih.gov
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.gov Key strategies include:
Use of Green Solvents : Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. benthamdirect.comacs.org Aqueous media can sometimes accelerate reaction rates in MCRs. acs.org
Energy-Efficient Techniques : The use of microwave irradiation or sonication (ultrasound) can significantly reduce reaction times and energy consumption compared to conventional heating. nih.govekb.eg
Catalysis : Employing recyclable catalysts instead of stoichiometric reagents improves atom economy and reduces waste. nih.govbenthamdirect.com
These green methodologies are vital for developing sustainable synthetic pathways for pyrazole-based molecules in both academic and industrial settings. nih.gov
Derivatization and Functionalization Strategies of the this compound Core
The core structure of this compound presents multiple avenues for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications can be strategically employed to alter the compound's physicochemical properties and biological activities. The primary sites for functionalization include the pyrazole ring, the dimethylphenyl moiety, and the amine linker.
Modifications of the Pyrazole Ring System
The pyrazole ring is a versatile scaffold that can undergo various substitution reactions. The two nitrogen atoms and three carbon atoms of the pyrazole ring are all potential sites for functionalization, allowing for significant structural diversification. mdpi.comnih.gov
A common strategy for modifying the pyrazole ring is N-alkylation or N-arylation at the N1 position. This can be achieved through various methods, including reactions with alkyl halides or arylboronic acids. For instance, N-alkylation can be performed using an alkyl halide in the presence of a base, while N-arylation can be accomplished via copper-catalyzed cross-coupling reactions. These modifications can influence the steric and electronic properties of the molecule.
Furthermore, the carbon atoms of the pyrazole ring can be functionalized. For example, formylation of the pyrazole ring can be achieved using the Vilsmeier-Haack reaction, which introduces a formyl group that can serve as a synthetic handle for further transformations. nih.gov Additionally, electrophilic substitution reactions can occur at the C4 position of the pyrazole ring. mdpi.com
Table 1: Examples of Pyrazole Ring Modifications
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| This compound | Alkyl Halide, Base | N-Alkylation | N-(2,4-Dimethylphenyl)-1-alkyl-1H-pyrazol-4-amine | General Method |
| This compound | Arylboronic Acid, Copper Catalyst | N-Arylation | N-(2,4-Dimethylphenyl)-1-aryl-1H-pyrazol-4-amine | General Method |
| 1,3-Disubstituted-1H-pyrazole | POCl3/DMF | Vilsmeier-Haack Formylation | 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde | nih.gov |
Functionalization of the Dimethylphenyl Moiety
The 2,4-dimethylphenyl group offers additional sites for modification, primarily through electrophilic aromatic substitution . The two methyl groups on the phenyl ring are activating and direct incoming electrophiles to the ortho and para positions.
Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups onto the phenyl ring. For example, nitration can introduce a nitro group, which can subsequently be reduced to an amine, providing a point for further derivatization. Halogenation introduces a halogen atom that can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.
Introduction of Diverse Substituents to the Amine Group
The secondary amine linkage between the pyrazole and dimethylphenyl rings is a key site for introducing a wide array of substituents, which can significantly modulate the compound's properties.
Acylation of the amine with acyl chlorides or anhydrides in the presence of a base leads to the formation of amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are versatile and allow for the introduction of a vast range of functional groups.
Reductive amination is another powerful method for functionalizing the amine group. This reaction involves the condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. This method allows for the introduction of various alkyl and aryl substituents. For example, a one-pot, two-step synthesis of N-substituted pyrazol-5-amines has been reported via a solvent-free condensation/reduction sequence. mdpi.com
Furthermore, the amine can react with isocyanates and isothiocyanates to form ureas and thioureas , respectively. These functional groups are known to participate in hydrogen bonding and can influence the molecule's interaction with biological targets.
Table 2: Examples of Amine Group Functionalization
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
|---|---|---|---|---|
| This compound | Acyl Chloride, Base | Acylation | N-acyl-N-(2,4-dimethylphenyl)-1H-pyrazol-4-amine | General Method |
| This compound | Sulfonyl Chloride, Base | Sulfonylation | N-(2,4-dimethylphenyl)-N-(sulfonyl)-1H-pyrazol-4-amine | General Method |
| 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine | p-methoxybenzaldehyde, NaBH4 | Reductive Amination | 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.com |
| This compound | Isocyanate | Urea Formation | 1-(2,4-dimethylphenyl)-1-(1H-pyrazol-4-yl)urea derivative | General Method |
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are fundamental in confirming the molecular structure of N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. mdpi.comorientjchem.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural assignment. mdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrazole (B372694) ring, the dimethylphenyl ring, the amine group, the pyrazole N-H, and the two methyl groups. The chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and coupling constants (J) are characteristic of the electronic environment and neighboring protons. For instance, the protons on the pyrazole ring typically appear as singlets in the aromatic region, while the protons of the dimethylphenyl group would exhibit a more complex splitting pattern. nih.gov
Interactive Table: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Proton Assignment |
| ~11.5-12.5 | Broad Singlet | Pyrazole N-H |
| ~7.5-7.7 | Singlet | Pyrazole C3-H |
| ~7.2-7.4 | Singlet | Pyrazole C5-H |
| ~6.9-7.1 | Multiplet | Dimethylphenyl Ar-H |
| ~5.0-6.0 | Broad Singlet | Amine N-H |
| ~2.2-2.4 | Singlet | Methyl (-CH₃) |
| ~2.0-2.2 | Singlet | Methyl (-CH₃) |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would be expected to show eleven distinct signals corresponding to the three carbons of the pyrazole ring, the six carbons of the dimethylphenyl ring, the two methyl carbons, and the carbon atom attached to the amine group. The chemical shifts are indicative of the carbon's hybridization and electronic environment. nih.govjocpr.com
Interactive Table: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~140-145 | Pyrazole C5 |
| ~135-140 | Dimethylphenyl C-N |
| ~130-135 | Dimethylphenyl C-CH₃ |
| ~125-130 | Dimethylphenyl Ar-CH |
| ~120-125 | Pyrazole C3 |
| ~115-120 | Pyrazole C4-NH |
| ~20-25 | Methyl (-CH₃) |
| ~15-20 | Methyl (-CH₃) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). mdpi.comorientjchem.org The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the pyrazole ring and the secondary amine, C-H bonds of the aromatic rings and methyl groups, C=C bonds within the aromatic systems, and C-N bonds. jocpr.comderpharmachemica.com
Interactive Table: Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Pyrazole N-H |
| 3100-3300 | N-H Stretch | Secondary Amine (N-H) |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2850-3000 | C-H Stretch | Aliphatic C-H (Methyl) |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Aryl Amine |
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is crucial for determining the molecular weight and can also provide information about the structure through fragmentation patterns. mdpi.comorientjchem.org For this compound (molecular formula C₁₁H₁₃N₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that precisely confirms its molecular weight of 187.24 g/mol . mdpi.com The fragmentation pattern would likely involve the cleavage of the pyrazole or dimethylphenyl rings and the loss of small neutral molecules. researchgate.net
Interactive Table: Predicted Mass Spectrometry Data for this compound
| m/z (Mass/Charge) | Ion Assignment |
| 188.1182 | [M+H]⁺ (Protonated Molecule) |
| 187.1109 | [M]⁺ (Molecular Ion) |
| 172 | [M-CH₃]⁺ |
| 120 | [C₈H₁₀N]⁺ |
| 91 | [C₇H₇]⁺ |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. physchemres.org The conjugated system formed by the pyrazole and the 2,4-dimethylphenyl rings in the molecule is expected to give rise to characteristic absorption bands. These absorptions typically correspond to π → π* transitions of the aromatic systems and potentially n → π* transitions involving the lone pair electrons on the nitrogen atoms. researchgate.net The position of the maximum absorbance (λmax) can be influenced by the solvent polarity. physchemres.org
Interactive Table: Predicted UV-Vis Absorption Data for this compound
| λmax (nm) | Type of Transition | Chromophore |
| ~220-250 | π → π | Phenyl Ring |
| ~270-300 | π → π | Pyrazole-Phenyl Conjugated System |
| ~320-350 | n → π* | Nitrogen lone pairs |
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. Analysis of pyrazole derivatives often reveals crystal structures in common systems like monoclinic or triclinic. mdpi.comuned.es The data obtained would also elucidate intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the crystal packing.
Interactive Table: Representative Crystallographic Data for a Pyrazole Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 - 9.5 |
| b (Å) | ~10.0 - 11.0 |
| c (Å) | ~14.0 - 15.0 |
| α (°) | 90 |
| β (°) | ~95 - 105 |
| γ (°) | 90 |
| Volume (ų) | ~1200 - 1400 |
| Z | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure compound. mdpi.comorientjchem.org This analysis serves to verify the empirical formula and, by extension, the molecular formula when combined with molecular weight data from mass spectrometry. mdpi.com For this compound, with a molecular formula of C₁₁H₁₃N₃, the experimental values are expected to be in close agreement (typically within ±0.4%) with the calculated theoretical percentages.
Interactive Table: Elemental Analysis Data for C₁₁H₁₃N₃
| Element | Calculated (%) | Found (%) (Hypothetical) |
| Carbon (C) | 70.56 | 70.48 |
| Hydrogen (H) | 7.00 | 7.05 |
| Nitrogen (N) | 22.44 | 22.39 |
Chemical Reactivity and Reaction Mechanisms of N 2,4 Dimethylphenyl 1h Pyrazol 4 Amine
Electrophilic and Nucleophilic Substitution Pathways
The pyrazole (B372694) ring is an aromatic heterocycle and, as such, its reactivity in substitution reactions is a key aspect of its chemistry. Due to its distinct electronic nature, the positions on the ring exhibit different susceptibilities to electrophilic and nucleophilic attack. researchgate.net
Electrophilic Substitution: The pyrazole ring is considered a π-excessive system, making it reactive towards electrophiles. Due to the electronic effects of the two adjacent nitrogen atoms, electrophilic substitution preferentially occurs at the C-4 position, which has the highest electron density. researchgate.netscribd.com Common electrophilic substitution reactions for the parent pyrazole ring include nitration, sulfonation, halogenation, and Vilsmeier-Haack formylation, all of which predominantly yield the 4-substituted product. scribd.comglobalresearchonline.net
In the case of N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine, the C-4 position is already occupied by the amino-phenyl group. Therefore, electrophilic attack on the pyrazole ring itself is less likely. Instead, electrophilic substitution would be directed towards the 2,4-dimethylphenyl ring. The amino group (-NH-) is a powerful activating group and, along with the two methyl groups, directs incoming electrophiles to the ortho and para positions relative to the amine.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on an unsubstituted pyrazole ring is generally difficult due to the ring's electron-rich nature. encyclopedia.pub Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system. The positions most susceptible to nucleophilic attack are C-3 and C-5, which are rendered electron-deficient by the adjacent nitrogen atoms. researchgate.net For this compound, direct nucleophilic substitution on either the pyrazole or the dimethylphenyl ring is challenging under standard conditions and would necessitate activation or specialized reaction mechanisms like the SNAr or benzyne (B1209423) pathways. scranton.edu
| Reaction Type | Reagent/Conditions | Target Site | Expected Outcome |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Dimethylphenyl ring | Nitration at positions ortho/para to the amine group |
| Electrophilic Substitution | Br₂/FeBr₃ | Dimethylphenyl ring | Bromination at positions ortho/para to the amine group |
| Nucleophilic Substitution | Strong Nucleophile | Pyrazole C-3/C-5 | Generally unfavorable without activating groups |
Oxidation and Reduction Chemistry of the Compound
The pyrazole nucleus is known for its high resistance to both oxidizing and reducing agents under typical laboratory conditions. globalresearchonline.net This stability is a hallmark of its aromatic character.
Oxidation: The primary site for oxidation in this compound would be the exocyclic secondary amine or the methyl groups on the phenyl ring, rather than the pyrazole core itself. Strong oxidizing agents could potentially lead to the formation of complex products, but the pyrazole ring would likely remain intact.
Reduction: While resistant to chemical reduction, the pyrazole ring can be hydrogenated under catalytic conditions. The process typically occurs in a stepwise manner, first yielding a pyrazoline and subsequently a pyrazolidine (B1218672) upon complete saturation. globalresearchonline.net The dimethylphenyl ring is also resistant to reduction except under harsh conditions (e.g., Birch reduction). The choice of reducing agent and conditions would be critical to selectively target a specific part of the molecule. For instance, specific reductive amination of pyrazole-4-carbaldehydes has been achieved using sodium triacetoxyborohydride, indicating that functional groups attached to the ring can be selectively reduced without affecting the ring itself. ineosopen.org
| Transformation | Reagent/Conditions | Moiety Affected | Product Type |
| Oxidation | Strong Oxidants (e.g., KMnO₄) | Amine or Methyl Groups | Oxidized side chains |
| Reduction | H₂/Catalyst (e.g., Pd/C) | Pyrazole Ring | Pyrazoline/Pyrazolidine derivative |
Cycloaddition Reactions and Heterocycle Formation
The this compound scaffold serves as a valuable building block for the synthesis of more complex, fused heterocyclic systems. The 4-amino group is a key functional handle for initiating cyclization reactions.
A well-documented pathway for heterocycle formation from aminopyrazoles is the synthesis of pyrazolo[3,4-d]pyrimidines. mdpi.com In this type of reaction, a 5-aminopyrazole (isomeric to the 4-aminopyrazole) is treated with reagents that provide the necessary carbon atoms to form the fused pyrimidine (B1678525) ring. For this compound, analogous reactions can be envisioned. For example, reaction with a 1,3-dielectrophile like a β-diketone or its equivalent could lead to the formation of a fused pyridinopyrazole system.
The reaction mechanism typically involves an initial nucleophilic attack by the amino group on an electrophilic center, followed by an intramolecular cyclization and dehydration or elimination to yield the final aromatic fused ring system. These transformations often involve Vilsmeier-type reactions or other condensation methods to construct the new ring. mdpi.com
Another important class of reactions is cycloaddition. While the pyrazole ring itself is not a typical diene or dienophile, azadiene systems like 1,2,4,5-tetrazines undergo inverse electron demand Diels-Alder reactions. nih.govnih.gov Precursors and derivatives of this compound could potentially be designed to participate in such cycloadditions to create novel polycyclic heterocyclic structures.
Mechanistic Studies of Transformation Reactions Involving this compound Precursors
Understanding the formation of the this compound structure provides insight into its chemical reactivity. The synthesis of substituted pyrazoles can be achieved through various mechanistic pathways, often involving the formation of the N-N bond as a key step.
One modern approach involves the multicomponent oxidative coupling of alkynes, nitriles, and titanium imidos. researchgate.net The mechanism proceeds through a diazatitanacyclohexadiene intermediate. The critical step is a 2-electron oxidation-induced N-N bond formation on the titanium metal center, which avoids the use of hazardous reagents like hydrazine (B178648). researchgate.netrsc.org This pathway represents a sophisticated method for constructing the core pyrazole ring with multiple substituents.
A more traditional and widely used method for forming substituted pyrazoles is the Vilsmeier-Haack reaction. encyclopedia.pub This reaction can be used to synthesize 4-formylpyrazoles, which are versatile intermediates. The mechanism involves the reaction of a hydrazone with the Vilsmeier reagent (formed from POCl₃ and DMF). This generates a 1,3-biselectrophilic intermediate which then undergoes cyclocondensation to form the pyrazole ring. encyclopedia.pub Aminopyrazoles can be synthesized from precursors made via this route, for example, by reduction of a nitro group or other transformations.
The formation of the C4-N bond to the dimethylphenyl group typically occurs via nucleophilic aromatic substitution, where 2,4-dimethylaniline (B123086) acts as the nucleophile attacking an electrophilically activated pyrazole precursor, or through condensation reactions. The mechanism is influenced by solvent and catalyst choice, which can activate the electrophile/nucleophile pair. nih.gov
| Mechanistic Pathway | Key Precursors | Key Transformation | Resulting Structure |
| Oxidative N-N Coupling | Alkynes, nitriles, Ti-imidos | Oxidation-induced N-N bond formation on a metal center | Multisubstituted pyrazole core |
| Vilsmeier-Haack Cyclization | Hydrazones, Vilsmeier reagent | Electrophilic cyclocondensation | Substituted pyrazole ring |
| Heterocycle Formation | 5-Aminopyrazoles, amides, PBr₃ | Vilsmeier amidination and intermolecular heterocyclization | Pyrazolo[3,4-d]pyrimidines |
Coordination Chemistry and Ligand Applications of Pyrazole Amine Scaffolds
N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine as a Ligand
Chelation Modes and Coordination Geometries with Transition Metals
There is no available information in the reviewed literature detailing the chelation modes or coordination geometries of this compound with transition metals.
Formation of Metal Complexes and Coordination Polymers
Scientific literature does not currently contain reports on the formation of discrete metal complexes or coordination polymers with this compound as a ligand.
Electronic and Structural Properties of this compound Metal Complexes
Due to the absence of synthesized and characterized metal complexes of this compound, there is no data available on their electronic and structural properties.
Following a comprehensive search for scientific literature, it has been determined that specific theoretical and computational studies on the compound This compound are not available in the public domain. While extensive research exists on the broader class of pyrazole (B372694) derivatives, the detailed analyses required to populate the requested article outline—including specific quantum chemical calculations, Molecular Electrostatic Potential (MEP) mapping, Hirshfeld surface analysis, and the prediction of non-linear optical (NLO) properties—have not been published for this particular molecule.
Computational chemistry studies are highly specific to the molecule being investigated. eurasianjournals.com Factors such as the precise arrangement of atoms and the nature of substituents dramatically influence the calculated properties. researchgate.net Therefore, data from related but structurally different pyrazole compounds cannot be used to accurately describe this compound without introducing significant scientific inaccuracies.
The methodologies outlined in the request, such as Density Functional Theory (DFT) calculations for geometry optimization, HOMO-LUMO analysis, and vibrational frequencies, are standard in modern computational chemistry. researchgate.net Similarly, MEP, Hirshfeld, and NLO property predictions are common techniques for understanding molecular reactivity and material properties. researchgate.net However, the application of these methods to this compound has not been documented in the accessible scientific literature.
Due to the absence of specific data for this compound, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible. To maintain the integrity and accuracy of the information presented, one cannot extrapolate or substitute data from other compounds.
Theoretical and Computational Studies of N 2,4 Dimethylphenyl 1h Pyrazol 4 Amine
Computational Docking Studies for Mechanistic Insights into Molecular Recognition (Excluding Efficacy/Safety)
Computational docking studies serve as a powerful tool to elucidate the potential molecular interactions between a ligand, such as N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine, and a biological target at the atomic level. While direct computational studies on this compound are not extensively available in the reviewed literature, analysis of docking studies on structurally related pyrazole (B372694) derivatives provides significant insights into the likely molecular recognition patterns of this compound. These in silico analyses focus on understanding the binding modes, interaction energies, and key amino acid residues involved in the formation of a stable ligand-receptor complex, thereby offering a theoretical framework for its mechanism of molecular recognition.
The core 1H-pyrazole scaffold, a common feature in numerous biologically active molecules, is frequently observed to participate in crucial hydrogen bonding and hydrophobic interactions within the active sites of various protein targets. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the C-H bonds can engage in weaker hydrogen bonding or hydrophobic contacts. The planarity of the pyrazole ring also facilitates π-π stacking and other non-covalent interactions with aromatic amino acid residues.
To illustrate the molecular recognition patterns observed in analogous compounds, the following tables summarize findings from various computational docking studies on pyrazole derivatives. These examples highlight common interaction types and binding energies, which can be extrapolated to hypothesize the potential binding behavior of this compound.
Table 1: Summary of Docking Studies on Pyrazole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Key Interacting Residues | Observed Interactions | Binding Energy (kcal/mol) | Reference |
| Pyrazole Derivatives | Cyclooxygenase-2 (COX-2) | TYR385, SER530, ARG120 | Hydrogen bonding, π-π stacking, cation-π interactions | Not specified | nih.gov |
| N-phenylpyrazoline Derivatives | Epidermal Growth Factor Receptor (EGFR) | MET769 | Hydrogen bonding | Not specified | ugm.ac.id |
| Pyrazole-based Methylxanthine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Not specified | Good binding energies with receptor active pocket | Not specified | alrasheedcol.edu.iq |
| 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Interleukin-1 receptor associated kinase 4 (IRAK4) | Asn316, Asp329, Tyr262, Met265 | Hydrogen bonding, polar hinge interaction | Not specified | nih.gov |
This table presents a generalized summary of findings from the cited literature. Specific binding energies and a comprehensive list of interacting residues can be found in the respective publications.
Table 2: Detailed Interaction Analysis of Specific Pyrazole Analogs
| Compound | Protein Target | Interacting Residues | Interaction Type | Distance (Å) |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | CYS919, ASP1046 | Hydrogen Bond | Not specified |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | Not specified | Not specified | Not specified |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | LEU83, LYS33 | Hydrogen Bond | Not specified |
This table is a representative illustration of specific interactions reported in docking studies of pyrazole derivatives and is not an exhaustive list. The binding energies for these specific interactions were reported as -10.09, -8.57, and -10.35 kJ/mol for the respective compounds. nih.govresearchgate.net
The insights gained from these computational studies on analogous pyrazole-containing compounds suggest that the molecular recognition of this compound is likely to be driven by a combination of hydrogen bonds involving the pyrazole nitrogens and the 4-amino group, as well as hydrophobic and van der Waals interactions established by the dimethylphenyl moiety. The specific orientation and binding affinity would ultimately be determined by the unique topology and amino acid composition of the target protein's binding site. These theoretical studies, therefore, provide a valuable foundation for understanding the potential molecular-level interactions of this compound.
Applications in Catalysis
Homogeneous Catalysis Utilizing Pyrazole (B372694) Amine Derivatives
In the realm of homogeneous catalysis, pyrazole derivatives are frequently employed as ligands that coordinate with transition metals to form active catalytic complexes. The nitrogen atoms of the pyrazole ring can act as effective donors, stabilizing the metal center and influencing the reactivity and selectivity of the catalyst.
Derivatives of pyrazole have been successfully used as ligands in a variety of metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. umich.edunih.gov For instance, pyrazole-tethered phosphine (B1218219) ligands have been shown to be effective in palladium-catalyzed Suzuki coupling between aryl halides and phenylboronic acids. umich.edu The pyrazole moiety in these ligands can contribute to the stability of the catalytic species. umich.edu
Furthermore, copper-diamine catalyzed N-arylation reactions have been developed for a range of nitrogen heterocycles, including pyrazoles. acs.org These reactions demonstrate the versatility of pyrazole structures in forming C-N bonds, a fundamental transformation in organic synthesis. acs.org Rhodium(II) acetate (B1210297) has also been used to catalyze the cyclization of pyrazol-5-amines with 1,3-diketone-2-diazo compounds, showcasing the role of pyrazole amines in the synthesis of more complex heterocyclic structures. doi.org
It is plausible that N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine could be utilized in a similar fashion. The pyrazole core could coordinate to a metal center, while the N-(2,4-dimethylphenyl) group could be modified to fine-tune the steric and electronic environment of the resulting catalyst.
Heterogeneous Catalysis Incorporating Pyrazole Amine Structures
Heterogeneous catalysis offers advantages in terms of catalyst separation and reusability. Pyrazole amine structures can be incorporated into solid supports to create robust and recyclable catalysts.
One approach involves immobilizing pyrazole-containing complexes onto materials like silica (B1680970) gel. For example, silica gel-bound Cu(II)-enaminone complexes have been prepared and tested as heterogeneous catalysts in cycloaddition reactions. nih.gov Although direct use of this compound in such systems has not been reported, its structure suggests it could be tethered to a solid support through appropriate functionalization of the pyrazole ring or the phenyl substituent.
Another strategy involves the use of metal-organic frameworks (MOFs) that incorporate pyrazole-based linkers. These materials can act as highly effective heterogeneous catalysts for various organic transformations. mdpi.com For instance, a novel nano-magnetic metal-organic framework has been used for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov The porous nature and high surface area of MOFs, combined with the catalytic activity of the metal nodes and the functionality of the pyrazole linkers, make them promising materials for catalysis.
Role in Asymmetric Catalytic Transformations
The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry. Chiral pyrazole derivatives have emerged as valuable ligands and auxiliaries in a range of enantioselective transformations.
While specific applications of this compound in asymmetric catalysis are not documented, related pyrazole structures have been successfully employed. For example, chiral-at-metal Rh(III) complexes have been used to catalyze the asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles, affording pyrazolo[3,4-b]pyridine analogues with high enantioselectivity. rsc.org This highlights the potential of aminopyrazoles as key building blocks in asymmetric synthesis.
Furthermore, rhodium-catalyzed asymmetric N-selective coupling of pyrazole derivatives with terminal allenes provides access to enantioenriched allylic pyrazoles. researchgate.net The development of such methodologies underscores the importance of pyrazoles in constructing chiral molecules. The N-(2,4-Dimethylphenyl) group of the target compound could potentially play a role in inducing stereoselectivity if incorporated into a suitable chiral ligand framework.
Role in Materials Science and Functional Materials Development
Integration into Functional Polymer Architectures
While specific research detailing the integration of N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine into polymer backbones is not extensively documented, its chemical structure suggests significant potential as a monomer for synthesizing high-performance polymers. As an aromatic amine, it can undergo polycondensation reactions, a common method for producing polymers like polyamides and polyimides.
The presence of the amine group (-NH₂) allows this compound to react with monomers containing two carboxylic acid or acyl chloride groups. This reaction would form strong, stable amide linkages, creating a polyamide chain. The incorporation of the bulky and rigid pyrazole (B372694) and dimethylphenyl groups into the polymer backbone would be expected to impart desirable properties such as high thermal stability, good mechanical strength, and enhanced solubility in organic solvents, which are characteristic features of aromatic polyamides.
The synthesis of pyrazole amide derivatives has been demonstrated through various catalytic approaches, reacting pyrazole amines with carboxylic acids. mdpi.com This fundamental amide-forming reaction underpins the potential for polymerization. For instance, direct polycondensation using condensing agents is a widely used technique to synthesize novel aromatic polyamides from various aromatic diamines and dicarboxylic acids. researchgate.net The resulting polymers often exhibit excellent thermal properties and good solubility, making them suitable for applications requiring durable materials that can be processed from solution. researchgate.net The inclusion of a heterocyclic ring like pyrazole could introduce unique functionalities and properties not achievable with traditional aromatic diamines.
Components in Advanced Dye and Pigment Formulations
Aminopyrazole derivatives are highly valuable precursors in the synthesis of azo dyes, which constitute the largest and most diverse group of synthetic colorants. nih.govnih.gov The synthesis of pyrazole azo dyes typically involves a two-step process: diazotization of the aminopyrazole followed by a coupling reaction. nih.govunb.ca
In this process, the primary aromatic amine on the pyrazole ring of a compound like this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures to form a reactive diazonium salt. nih.govmdpi.com This diazonium salt then acts as an electrophile and is reacted with a coupling component, which is typically an electron-rich species like another aromatic amine, a phenol, or a compound with an active methylene (B1212753) group. nih.govmdpi.com This coupling reaction forms the characteristic azo group (-N=N-), which acts as a chromophore and is responsible for the color of the dye. nih.gov
The final color and properties of the dye can be finely tuned by modifying the substituents on both the pyrazole ring and the coupling component. researchgate.net This versatility allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, and brown. unb.ca Pyrazole azo dyes are noted for their applications in dyeing textiles, leather, and paper products. nih.govmdpi.com
A key feature of many pyrazole azo dyes is the existence of azo-hydrazone tautomerism, where the molecule can exist in equilibrium between the azo (-N=N-) form and the hydrazone (-NH-N=C-) form. mdpi.com This equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents, and it significantly affects the dye's absorption spectrum and color. mdpi.com
| Pyrazole Precursor Type | Coupling Component Type | Resulting Dye Class | Key Properties/Observations | Reference |
|---|---|---|---|---|
| 5-Amino-3-methyl-1H-pyrazole-4-carboxylate | Active Methylene Derivatives | Pyrazole Azo Dyes | Prevalent hydrazo tautomer form confirmed by computational and spectroscopic analysis. | mdpi.com |
| 5-Amino-4-arylazo-3-methyl-1H-pyrazoles | Diazotization and further coupling | Bis-azo Pyrazole Dyes | Demonstrate a range of biological activities in addition to colorant properties. | nih.gov |
| 2-Amino-5-methyl-thiazole derived pyrazolone | Diazotized Aryl Amines | Thiazolyl Pyrazolone Azo Dyes | Applied to polyester (B1180765) fibers, showing good fastness properties. | researchgate.net |
| 3-Aminopyrazole | Various Coupling Agents | Azo Dyes | Diazotization of aminopyrazoles is a key step in creating pyrazolo-fused heterocycles. | arkat-usa.org |
Potential in Sensor Technologies
The inherent structure of the pyrazole ring makes its derivatives, including N-aryl pyrazole amines, excellent candidates for the development of chemosensors. mdpi.com These sensors are molecules designed to selectively bind with specific ions or molecules (analytes), resulting in a detectable signal, such as a change in color or fluorescence. rsc.org Pyrazole and its derivatives are particularly effective as chelating ligands for metal atoms due to the presence of two adjacent nitrogen atoms in the five-membered ring, which can coordinate with metal ions. nih.govnih.gov
The development of colorimetric and fluorescent chemosensors offers a rapid, sensitive, and selective alternative to traditional analytical methods for detecting metal ions. nih.gov When a pyrazole-based sensor binds to a target metal ion, the coordination can alter the electronic structure of the molecule. This change affects how the molecule absorbs and emits light, leading to a visible color change (colorimetric sensor) or an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity (fluorescent sensor). nih.govsemanticscholar.org
Research has demonstrated the efficacy of pyrazole-based sensors for a variety of metal ions. For instance, specific pyrazole derivatives have been designed to selectively detect Cu²⁺, with detection limits lower than the levels recommended by the World Health Organization for drinking water. nih.govchemrxiv.org Other pyrazole-based sensors have shown high selectivity and sensitivity for other important ions like Zn²⁺, Cd²⁺, Fe³⁺, and Al³⁺. nih.govsemanticscholar.orgnih.gov The design of these sensors can be finely tuned by incorporating different functional groups to enhance selectivity and photophysical response. nih.gov
| Pyrazole Derivative Type | Target Analyte | Sensing Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| 3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol | Cu²⁺ | Colorimetric | 1.6 µM | nih.gov |
| Pyridine-Pyrazole Acylhydrazone Derivative | Al³⁺ | Fluorescence "On" | 62 nM | nih.gov |
| Acetyl-substituted Pyrazole | Zn²⁺ | Fluorescence "On" (20x increase) | 0.0319 µM | semanticscholar.orgnih.gov |
| Pyridine-substituted Pyrazole | Fe³⁺ | Fluorescence "On" (30x increase) | 0.025 µM | nih.gov |
Luminescent Properties of Pyrazole Amine Derivatives
Pyrazole derivatives are a class of N-heterocyclic compounds that have attracted significant interest for their excellent photophysical properties. mdpi.com Many compounds based on the pyrazole scaffold exhibit strong fluorescence with high quantum yields, good photostability, and thermostability, making them suitable for a range of applications in materials science, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govresearchgate.net
The luminescent properties of pyrazole derivatives are highly tunable and depend on the nature and position of substituents on the pyrazole ring. nih.gov The introduction of various functional groups can modify the electronic structure of the molecule, leading to changes in absorption and emission wavelengths. For example, pyrazole oxadiazole derivatives have been synthesized that show good fluorescence with emission wavelengths (λem) ranging from 410 nm to 450 nm and quantum yields as high as 0.69. researchgate.net
The synthetic versatility of pyrazoles allows for the creation of complex, fused heterocyclic systems with extended π-conjugation, which often leads to enhanced luminescence. mdpi.comnih.gov Dimerization of 5-aminopyrazoles, for instance, can produce pyrazole-fused pyridazines and pyrazines that exhibit fluorescence emission across a broad range from 293 nm to 544 nm. mdpi.com The photophysical properties of these molecules can also be sensitive to their environment, with some derivatives exhibiting solvatochromism, where the color of their emission changes with the polarity of the solvent. researchgate.net This combination of high luminescence efficiency and tunable properties makes pyrazole amine derivatives promising building blocks for the development of advanced functional materials. mdpi.com
| Pyrazole Derivative Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) | Key Features | Reference |
|---|---|---|---|---|---|
| Fused Pyrazole Probe (for F⁻) | 325, 372 | 476 → 492 (with F⁻) | 0.38 → 0.64 (with F⁻) | Fluorescence enhancement upon anion binding. | nih.gov |
| Pyrazole Oxadiazole Derivatives | Not specified | 410 - 450 | Up to 0.69 | Designed for electroluminescent materials. | researchgate.net |
| Dipyrazole-fused Pyridazines | 266 - 309 | 293 - 511 | Varies with substituent | Fluorescence depends on aryl substituents. | mdpi.com |
| Dipyrazole-fused Pyrazines | 274 - 304 | 474 - 544 | Varies with substituent | Quantum yield trends opposite to pyridazine (B1198779) derivatives. | mdpi.com |
| Fused Pyrazole Probe (for Ga³⁺) | 309, 374 | Not specified | 0.002 → 0.57 (with Ga³⁺) | Significant fluorescence increase upon cation binding. | nih.gov |
Exploration of Biological Activity at a Mechanistic Level Pre Clinical Research Focus
Structure-Activity Relationship (SAR) Studies on Pyrazole (B372694) Amine Scaffolds
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comnih.gov The aminopyrazole (AP) framework, in particular, is a versatile and valuable scaffold in drug discovery. mdpi.comnih.gov The placement of the amino group at the 3, 4, or 5-position of the pyrazole ring significantly influences the compound's pharmacological profile. mdpi.com SAR studies are crucial for optimizing the therapeutic efficacy of these compounds by modifying substituents on both the pyrazole and its associated phenyl rings. nih.govnih.gov
The nature and position of substituents on the pyrazole amine scaffold are critical determinants of biological activity. The decoration of the pyrazole ring with different functional groups can modulate the compound's interaction with biological targets. nih.gov
For 4-aminopyrazole (4-AP) scaffolds, SAR studies have highlighted several key principles:
Substituents on the Phenyl Ring: The electronic properties of substituents on the N-phenyl ring significantly impact activity. In many cases, electron-withdrawing groups can enhance inhibitory potency against certain enzymes. tandfonline.com Conversely, the presence of electron-donating groups, such as the two methyl groups in the 2,4-dimethylphenyl moiety of N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine, can increase the electron density of the phenyl ring, potentially altering its binding mode and affinity for specific targets. mdpi.com The position of these substituents is also crucial; for instance, para-substituted phenyl rings at certain positions of the pyrazole core are often required for potent activity. elsevierpure.com
Substituents on the Pyrazole Ring: Modifications to the pyrazole core itself are equally important. For example, the presence of a free N-H group at the N1 position of the pyrazole can be essential for the cytotoxic activity of some derivatives, as its substitution can lead to a loss of antiproliferative effects. nih.gov The addition of groups at other positions, such as a trifluoromethyl group at C3, has been shown to be favorable for anti-inflammatory activity in some 4-AP series. mdpi.com
Amine Group Position: The location of the amino group (3-AP, 4-AP, or 5-AP) leads to different pharmacological classes. For instance, 4-APs have been investigated for anticonvulsant and antioxidant properties, while 5-APs are common in kinase inhibitors. mdpi.comnih.gov
The table below summarizes the general influence of substituents on the activity of pyrazole amine scaffolds based on various studies.
| Scaffold Position | Substituent Type | General Effect on Biological Activity |
| N-Phenyl Ring | Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Often increases inhibitory potency against enzymes like monoamine oxidase. tandfonline.com |
| Electron-Donating Groups (e.g., -CH₃) | Modulates electron density, potentially altering target affinity and selectivity. mdpi.com | |
| Positional Isomers (ortho, meta, para) | Para-substitution is frequently optimal for receptor binding. elsevierpure.comnih.gov | |
| Pyrazole Ring (N1) | Unsubstituted (-H) | Can be critical for hydrogen bonding and essential for the antiproliferative activity of certain derivatives. nih.gov |
| Alkyl/Aryl Groups | Can decrease antiproliferative activity but may enhance other properties like anti-inflammatory effects. nih.gov | |
| Pyrazole Ring (C3/C5) | Phenyl or other Aryl Groups | Often crucial for establishing potent activity through hydrophobic and π-stacking interactions. nih.govelsevierpure.com |
| Trifluoromethyl (-CF₃) | Can enhance anti-inflammatory and analgesic activity. mdpi.com |
The three-dimensional structure and conformational flexibility of pyrazole derivatives are key to their interaction with biological macromolecules. researchgate.net The pyrazole ring itself is a relatively rigid scaffold that holds substituents in a defined spatial orientation, which is advantageous for designing ligands with high specificity. nih.gov
Computational and experimental studies, such as X-ray crystallography and NMR spectroscopy, are used to determine the preferred conformations and bioactive geometries. For aminopyrazole-containing molecules, intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation, making it the "bioactive" form that preferentially binds to a target. researchgate.net The relative orientation of the 2,4-dimethylphenyl ring with respect to the pyrazole core in this compound dictates how the molecule fits into a binding pocket. The methyl groups at the ortho and para positions of the phenyl ring can influence this orientation through steric effects, potentially locking the molecule into a specific, lower-energy conformation that is favorable for binding.
Investigation of Molecular Target Interactions (In Vitro/Mechanistic Studies)
The aminopyrazole scaffold is recognized as a "privileged structure" because it can bind to a wide range of biological targets, particularly enzymes and receptors. nih.gov In vitro studies are essential for identifying these targets and elucidating the mechanistic basis of the compound's activity.
Pyrazole derivatives are well-documented as potent inhibitors of various enzymes, with protein kinases being a prominent target class. nih.gov
Kinase Inhibition: Many pyrazole-containing compounds, including several FDA-approved drugs, function as kinase inhibitors. nih.gov The pyrazole scaffold can act as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov Mechanistic studies on these inhibitors show they can reduce the phosphorylation of downstream targets like the retinoblastoma protein, leading to cell cycle arrest and apoptosis. nih.govnih.gov The 4-aminopyrazole core is a common feature in inhibitors of kinases like p38 MAP kinase. mdpi.com
Amidase and Other Enzyme Inhibition: Beyond kinases, pyrazole scaffolds have shown inhibitory activity against other enzymes. For instance, 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been identified as reversible inhibitors of monoamine oxidases (MAOs) and bovine serum amine oxidases (BSAO). tandfonline.com Pyrazole-based compounds have also been designed as competitive inhibitors of bacterial enzymes like N-succinyl-L,L-2,6-diaminopimelic acid desuccinylase (DapE), a potential antibiotic target. nih.gov
The table below provides examples of pyrazole scaffolds and their enzyme targets.
| Enzyme Target | Pyrazole Scaffold Type | Mechanism of Action |
| Cyclin-Dependent Kinase 2 (CDK2) | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | ATP-competitive inhibition, binding to the kinase hinge region. nih.govnih.gov |
| p38 MAP Kinase | 4-Aminopyrazole derivatives | ATP-competitive inhibition. mdpi.com |
| Monoamine Oxidase (MAO) | 1,3,5-Trisubstituted Pyrazolines | Reversible inhibition. tandfonline.com |
| DapE (bacterial enzyme) | Pyrazole-based thioethers | Competitive inhibition. nih.gov |
In addition to enzyme inhibition, pyrazole derivatives can act as modulators of various receptors. The specific substitution pattern around the pyrazole core dictates which receptor is targeted and whether the compound acts as an agonist, antagonist, or inverse agonist.
A notable example is the development of pyrazole derivatives as cannabinoid receptor (CB1 and CB2) antagonists. elsevierpure.com The lead compound in this class, SR141716A, features a 1,5-diaryl-pyrazole-3-carboxamide structure. SAR studies revealed that specific substituents are required for potent and selective CB1 antagonism, including a para-substituted phenyl ring at the 5-position and a 2,4-dichlorophenyl group at the 1-position. elsevierpure.com While structurally distinct from this compound, these findings demonstrate the adaptability of the pyrazole scaffold to fit within receptor binding sites and modulate their function. Other research has focused on developing pyrazole partial agonists for peripheral cannabinoid receptors, where modifications to substituents were used to tune efficacy. nih.gov
Mechanistic Studies of Antimicrobial Activity
The pyrazole nucleus is a key component in many compounds exhibiting significant antimicrobial activity against a broad spectrum of bacteria and fungi. mdpi.comnih.govorientjchem.org Mechanistic studies aim to understand how these compounds exert their effects at a molecular level.
The antimicrobial activity of pyrazole derivatives is highly dependent on the nature of the substituents on the pyrazole and any attached rings. nih.govacs.org For example, studies on pyrazole-isoxazoline hybrids have shown that their antimicrobial potency is strongly influenced by the specific groups linked to the heterocyclic rings. nih.govacs.org
Mechanistic insights are often gained through a combination of experimental and computational methods:
Molecular Docking: In silico docking studies are used to predict the binding modes of pyrazole compounds with essential microbial enzymes or proteins. For instance, docking has been used to study the interaction of pyrazole hybrids with receptors from Escherichia coli and Candida albicans, revealing strong protein binding affinities that correlate with their observed antimicrobial activity. nih.govacs.org
Enzyme Inhibition Assays: As mentioned previously, pyrazoles can inhibit essential bacterial enzymes. Identifying the specific microbial enzyme target is a key step in elucidating the mechanism. For example, inhibiting DapE, an enzyme crucial for bacterial cell wall synthesis, is a promising mechanism for novel antibiotics. nih.gov
Computational Chemistry: Methods like Density Functional Theory (DFT) can be used to study the electronic structure of pyrazole compounds and model their reaction mechanisms, providing insights into how they are formed and how they might interact with biological targets. nih.govacs.org
Mechanistic Studies of Antioxidant Properties
The antioxidant potential of pyrazole derivatives is a well-documented area of research, with the core mechanism often revolving around their ability to act as potent free radical scavengers. While direct mechanistic studies on this compound are not extensively reported, the structural features of this compound allow for informed speculation on its likely antioxidant pathways, drawing from research on analogous pyrazole-containing molecules.
The primary mechanism by which pyrazole derivatives exert their antioxidant effects is through hydrogen atom donation. researchgate.net The nitrogen atoms within the pyrazole ring, as well as the amine substituent at the 4-position, can donate a hydrogen atom to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This process converts the free radical into a more stable molecule, thereby terminating the damaging chain reactions initiated by oxidative stress. nih.govjmchemsci.com The stability of the resulting pyrazole radical is a key factor in its efficacy as an antioxidant.
Furthermore, the electronic properties of the substituents on the pyrazole and phenyl rings play a crucial role in modulating the antioxidant activity. The presence of electron-donating groups, such as the dimethylphenyl moiety in this compound, is generally associated with enhanced antioxidant capacity. These groups can increase the electron density on the pyrazole and amine nitrogens, facilitating the donation of a hydrogen atom and stabilizing the resulting radical through resonance. Structure-activity relationship studies on various pyrazole derivatives have consistently demonstrated that electron-donating substituents enhance their radical scavenging abilities. researchgate.net
In vitro assays are commonly employed to elucidate the antioxidant mechanisms of such compounds. The DPPH radical scavenging assay is a frequently used method to assess the hydrogen-donating ability of a compound. nih.govjmchemsci.com A decrease in the absorbance of the DPPH solution upon addition of the test compound indicates its radical scavenging potential. Other assays, such as the nitric oxide scavenging method, can also provide insights into the compound's ability to mitigate oxidative stress. ijpsr.com
Below is a table summarizing the antioxidant activities of various pyrazole derivatives, illustrating the structure-activity relationships that likely govern the antioxidant potential of this compound.
| Compound/Derivative | Antioxidant Assay | Observed Activity/Potency | Reference |
| Pyrazole-based Schiff bases | Total Antioxidant Capacity (TAC) and Iron Reducing Power (IRP) | Showed higher TAC and IRP, indicating potent antioxidant activity. | researchgate.net |
| 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | DPPH radical scavenging | Potent radical scavenging activity. | nih.gov |
| 1,5-Diarylpyrazoles | DPPH radical scavenging | Good DPPH radical scavenging activity. | nih.gov |
| Pyrazole derivatives with catecholic portion | DPPH scavenging assay | Remarkable in vitro antioxidant activity. | nih.gov |
Role as Chemical Scaffolds in Target Identification Research
The pyrazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. dntb.gov.uamdpi.comtandfonline.comnih.gov This designation stems from its synthetic accessibility, favorable drug-like properties, and its capacity to serve as a versatile framework for the design of molecules that can interact with a wide array of biological targets. dntb.gov.uanih.gov Consequently, the this compound structure represents a valuable starting point for the development of novel therapeutic agents and for identifying new cellular targets.
One of the most prominent applications of the pyrazole scaffold is in the design of protein kinase inhibitors. dntb.gov.uanih.govnih.gov Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. dntb.gov.ua The pyrazole ring can be strategically functionalized to create compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity. Several FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Encorafenib, feature a pyrazole core, underscoring the significance of this scaffold in oncology drug development. dntb.gov.uanih.gov
The this compound scaffold can be systematically modified to generate a library of derivatives. These derivatives can then be screened against a panel of protein kinases or other potential drug targets to identify "hits"—compounds that exhibit significant inhibitory activity. This process of structure-based drug design, coupled with high-throughput screening, is a cornerstone of modern target identification research.
The versatility of the pyrazole scaffold allows for the exploration of a vast chemical space. The amine group at the 4-position and the dimethylphenyl group at the 1-position of this compound can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties. For instance, different aryl or alkyl groups can be introduced to probe specific interactions within the binding pocket of a target protein.
The following table highlights some examples of pyrazole-based inhibitors and their biological targets, illustrating the broad applicability of this scaffold in target identification research.
| Pyrazole-Based Inhibitor | Biological Target(s) | Therapeutic Area | Reference |
| Ruxolitinib | JAK1 and JAK2 | Myelofibrosis, Polycythemia Vera | mdpi.com |
| Crizotinib | ALK, ROS1, c-Met | Non-small cell lung cancer | dntb.gov.uanih.gov |
| Encorafenib | B-raf | Melanoma | dntb.gov.uanih.gov |
| Avapritinib | PDGFR, KIT | Gastrointestinal stromal tumors | dntb.gov.uanih.gov |
| Erdafitinib | FGFR | Urothelial carcinoma | dntb.gov.uanih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-(2,4-Dimethylphenyl)-1H-pyrazol-4-amine, and how can intermediates be validated?
- Methodology : Synthesis typically involves multi-step reactions, starting with cyclization of hydrazine derivatives with diketones or β-keto esters. For example, intermediate pyrazole-4-carbonyl chlorides can be generated via oxidation and acylation steps, followed by coupling with 2,4-dimethylaniline under basic conditions (e.g., Cs₂CO₃) in polar aprotic solvents like DMF . Validation of intermediates requires 1H/13C NMR for functional group identification and HRMS for molecular weight confirmation .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers in pyrazole derivatives?
- Methodology :
- 1H NMR : Aromatic proton splitting patterns differentiate substituent positions. For example, para-substituted dimethyl groups on the phenyl ring show singlet peaks for equivalent methyl protons, while meta-substitution causes splitting .
- IR Spectroscopy : Stretching frequencies for amine groups (N-H, ~3300 cm⁻¹) and aromatic C-H (~3000 cm⁻¹) help confirm the presence of the pyrazole-amine core .
Q. What crystallographic parameters are critical for validating the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles. Key parameters include:
- Unit cell dimensions (e.g., triclinic system with α, β, γ angles close to 90°) .
- R-factor (<0.08) and data-to-parameter ratio (>15:1) to ensure refinement reliability .
- Software like SHELXL for refinement and ORTEP-3 for 3D visualization .
Advanced Research Questions
Q. How can contradictory data between spectroscopic and crystallographic analyses be resolved?
- Methodology :
- Dynamic NMR : Detect rotational barriers in flexible substituents (e.g., dimethylphenyl groups) that may cause spectral broadening .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain discrepancies in solid-state vs. solution-phase structures .
Q. What strategies optimize reaction yields in copper-catalyzed coupling steps for pyrazole-amine synthesis?
- Methodology :
- Catalyst screening : CuBr (0.1–1.0 mol%) with ligands like 1,10-phenanthroline enhances coupling efficiency .
- Solvent effects : DMSO improves solubility of aromatic intermediates, while elevated temperatures (35–50°C) accelerate reaction rates .
- Workup optimization : Acid-base extraction removes unreacted aniline, and column chromatography (ethyl acetate/hexane gradient) isolates the product .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Methodology :
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs) based on pyrazole’s planar geometry and amine’s H-bonding potential .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values from bioassays .
Q. What purification challenges arise during scale-up, and how are they addressed?
- Methodology :
- Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove byproducts like dimerized amines .
- HPLC-MS monitoring : Detect trace impurities (<0.5%) from incomplete coupling or oxidation side reactions .
Q. How are structure-activity relationships (SAR) explored for pyrazole-amine analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
